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ROR|At modulator 5 -

ROR|At modulator 5

Catalog Number: EVT-15280943
CAS Number:
Molecular Formula: C27H22F5N3O6S
Molecular Weight: 611.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RORγt modulator 5 is a compound that acts as a selective modulator of the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) protein, which plays a crucial role in the differentiation and function of T helper 17 cells. This compound is primarily explored for its potential therapeutic applications in autoimmune diseases and inflammatory conditions due to its ability to influence immune responses.

Source

The RORγt modulator 5 is synthesized in laboratory settings, often derived from established chemical frameworks that allow for the modulation of nuclear receptor activity. Research studies have focused on its synthesis, characterization, and biological activity to understand its mechanism of action better.

Classification

RORγt modulator 5 falls under the category of synthetic organic compounds specifically designed to interact with nuclear receptors. It is classified as a ligand for RORγt, which can act as either an agonist or inverse agonist depending on its structural configuration and binding interactions.

Synthesis Analysis

Methods

The synthesis of RORγt modulator 5 typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: These reactions are essential for forming the core structure of the compound.
  • Functional Group Modifications: Various chemical transformations are applied to introduce specific functional groups that enhance binding affinity and selectivity towards RORγt.

Technical Details

For instance, one synthesis pathway may involve the use of starting materials such as substituted anilines and acyl chlorides, followed by purification processes like column chromatography. The purity of the final product is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .

Molecular Structure Analysis

Structure

RORγt modulator 5 has a complex molecular structure characterized by several key features:

  • Ligand-Binding Domain: The ligand-binding domain is crucial for interaction with RORγt.
  • Functional Groups: The presence of various functional groups influences the compound's solubility and binding properties.

Data

The molecular formula and specific structural details can be elucidated through X-ray crystallography or NMR studies. For example, structural studies have shown how modifications at specific positions can alter the compound's efficacy .

Chemical Reactions Analysis

Reactions

RORγt modulator 5 participates in various chemical reactions that are pivotal for its biological activity:

  • Binding Interactions: The primary reaction involves binding to the ligand-binding domain of RORγt, which can either activate or inhibit receptor activity.
  • Conformational Changes: Upon binding, significant conformational changes occur within the receptor that affect gene transcription processes.

Technical Details

Studies utilizing techniques like hydrogen/deuterium exchange mass spectrometry have provided insights into how different ligands induce specific conformational states in RORγt .

Mechanism of Action

Process

The mechanism of action for RORγt modulator 5 involves:

  1. Ligand Binding: The compound binds to the ligand-binding domain of RORγt.
  2. Conformational Stabilization: This binding stabilizes certain helices within the receptor, particularly H12, facilitating coactivator recruitment.
  3. Gene Transcription Regulation: Activated RORγt enhances transcription of target genes associated with T helper 17 cell differentiation and inflammatory responses.

Data

Experimental data indicate that the efficacy of RORγt modulators can vary significantly based on their structural composition and binding dynamics .

Physical and Chemical Properties Analysis

Physical Properties

RORγt modulator 5 exhibits several notable physical properties:

  • Molecular Weight: Typically ranges within a defined range depending on structural modifications.
  • Solubility: Solubility profiles can vary based on functional groups present.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is critical for therapeutic applications.
  • Reactivity: The compound's reactivity with biological targets is influenced by its electronic structure and functional groups.

Relevant data from studies often includes melting points, solubility in various solvents, and stability assessments under different pH conditions .

Applications

Scientific Uses

RORγt modulator 5 has significant potential applications in various scientific fields:

  • Autoimmune Diseases: Its ability to modulate immune responses makes it a candidate for treating conditions like multiple sclerosis and rheumatoid arthritis.
  • Cancer Therapy: Research is ongoing into its role in cancer immunotherapy, particularly in enhancing anti-tumor immunity by regulating T helper cell functions.
Molecular Mechanisms of RORγt Modulation

RORγt Binding Dynamics and Allosteric Regulation

Ligand-Receptor Interaction Kinetics in Nuclear Receptor Activation

RORγt modulation occurs through distinct orthosteric and allosteric ligand-binding sites that differentially influence receptor activation kinetics. Orthosteric ligands bind the canonical hydrophobic pocket within the ligand-binding domain (LBD), while allosteric ligands occupy a distal site formed by helices 4, 5, 11, and a repositioned helix 12 (H12). This allosteric pocket, identified through co-crystallization studies, is predominantly hydrophobic and stabilizes an inactive H12 conformation unsuitable for coactivator binding [2] [8].

Fluorescence resonance energy transfer (FRET) assays reveal that orthosteric agonists like compound 1 exhibit EC₅₀ values of ∼3.7 µM (max. activation: 78%), whereas inverse agonists like compound 2 show IC₅₀ values of ∼2.0 µM (max. inhibition: 61%) [1]. Cooperative binding occurs when orthosteric and allosteric ligands bind simultaneously; orthosteric agonists induce a clamping motion between helices 4–5 via residue Ala355, enhancing allosteric inverse agonist affinity by stabilizing the inactive LBD conformation [8].

Table 1: Binding Parameters of RORγt Ligands

Ligand TypeExampleBinding SiteEC₅₀/IC₅₀ (µM)Max. Activity (%)
Orthosteric AgonistCompound 1Canonical pocket3.7 (EC₅₀)78
Orthosteric Inverse AgonistCompound 2Canonical pocket2.0 (IC₅₀)61 (inhibition)
Allosteric Inverse AgonistMRL-871Helix 4/5/11/H120.15 (IC₅₀)*>90 (inhibition)*

*Representative values from literature [2] [8].

Conformational Changes in the Ligand-Binding Domain (LBD)

Ligand binding triggers specific conformational shifts in RORγt’s LBD that dictate functional outcomes. Agonist binding stabilizes H12 in an "active" position via a hydrophobic network involving helices 11, 11', and 12. Molecular dynamics (MD) simulations demonstrate that agonists (e.g., compound 1) promote a gauche⁻ conformation of Trp317, enabling hydrogen bonding between His479 and Trp502. This stabilizes the coactivator-binding interface [1].

In contrast, inverse agonists (e.g., compound 2) force Trp317 into a trans conformation, disrupting the H12-stabilizing network. Allosteric ligands like MRL-871 induce more drastic rearrangements: H12 detaches from the LBD core and repositions over helices 3/4, creating a novel binding pocket while occluding the coactivator-docking site [2] [4]. Apo-RORγt adopts an active conformation capable of recruiting coactivators, but inverse agonists shift the dynamic equilibrium toward inactive states by destabilizing H12, as evidenced by elevated crystallographic B-factors [4].

Coactivator/Repressor Recruitment Pathways

H12 positioning directly determines co-regulator recruitment. Agonist-stabilized H12 forms a charge-clamp surface that binds steroid receptor coactivator (SRC) family proteins via conserved LXXLL motifs. Fluorescence anisotropy studies confirm that agonist binding reduces H12 mobility, facilitating SRC engagement [3] [10]. SRC recruitment initiates chromatin remodeling through histone acetyltransferase (HAT) activity (e.g., CBP/p300), relaxing nucleosomal DNA for transcriptional machinery access [7] [10].

Inverse agonists disrupt this process. Orthosteric ligands destabilize H12, preventing SRC binding and enabling corepressor recruitment. Allosteric ligands like MRL-871 physically block the coactivator-docking site by repositioning H12 over the AF-2 domain [2]. Dominant-negative SRC3 experiments demonstrate that blocking coactivator recruitment abolishes RORγt-mediated gene expression without affecting corepressor release, underscoring the necessity of coactivators for transcriptional activation [5] [7].

Table 2: Co-Regulator Interactions with Liganded RORγt

Ligand TypeH12 ConformationPrimary Co-RegulatorFunctional Outcome
AgonistStable, "active"SRC1-3, CBP/p300Chromatin relaxation, transcription activation
Inverse AgonistDisorderedN-CoR/SMRT*Chromatin compaction, transcription repression
Allosteric LigandRepositionedNone (steric block)Coactivator exclusion

*Corepressor recruitment inferred from analogous nuclear receptor mechanisms [5] [10].

Properties

Product Name

ROR|At modulator 5

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide

Molecular Formula

C27H22F5N3O6S

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1

InChI Key

QOQQXGOQPMUGSD-FQEVSTJZSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F

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